molecular formula C12H22Cl2N4 B1428187 Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride CAS No. 1361112-50-6

Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride

Cat. No. B1428187
M. Wt: 293.23 g/mol
InChI Key: YYRKWMAHXBAKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride, more commonly referred to as DMAP-dihydrochloride, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol and is used in a wide range of laboratory experiments. DMAP-dihydrochloride is an important reagent in organic synthesis and is used to catalyze a variety of reactions. It is also used as an intermediate for the production of pharmaceuticals and other chemical compounds.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds : A study by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazole heterocyclics, which are structurally related to Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride. These compounds were evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

  • Antimicrobial and Antifungal Properties : A study conducted by Ho and Suen (2013) synthesized novel (thio)pyrimidine derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety. These compounds were tested for their biological activity, revealing potential antimicrobial and antifungal properties (Ho & Suen, 2013).

  • Application in Anticonvulsant and Antinociceptive Drugs : Kamiński et al. (2016) synthesized a series of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids. These compounds, related to Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride, demonstrated promising anticonvulsant and antinociceptive activity (Kamiński et al., 2016).

Chemical Synthesis and Characterization

  • Novel Synthesis Approaches : Research by Zhang et al. (2009) describes a practical synthesis method for a compound structurally similar to Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride. This method is significant in the preparation of potent deoxycytidine kinase inhibitors (Zhang et al., 2009).

  • Characterization of Synthesized Compounds : A study by Schmidt (2002) focused on the synthesis and characterization of stable betainic pyrimidinaminides, which are structurally related to the compound . This research contributes to the understanding of the chemical properties and potential applications of such compounds (Schmidt, 2002).

properties

IUPAC Name

N,N,2-trimethyl-6-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.2ClH/c1-9-14-11(8-12(15-9)16(2)3)10-4-6-13-7-5-10;;/h8,10,13H,4-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRKWMAHXBAKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 2
Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 3
Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 6
Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride

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